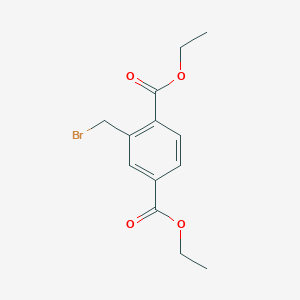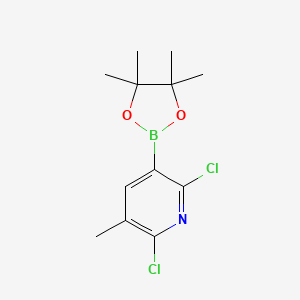![molecular formula C6H5BrN4O B12966908 3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12966908.png)
3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a bromine atom at the 3-position and a methoxy group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-bromo-5-methoxy-1H-pyrazole with hydrazine hydrate can lead to the formation of the desired triazolopyrazine compound. The reaction is typically carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized triazolopyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Antibacterial Activity: Some derivatives of triazolopyrazines have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Material Science: The compound’s unique structure makes it a candidate for applications in material science, including the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, the compound binds to the active site of c-Met and VEGFR-2 kinases, inhibiting their activity and thereby preventing the proliferation of cancer cells . The binding affinity and specificity of the compound are influenced by its structural features, such as the bromine and methoxy substituents .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other similar compounds, such as:
[1,2,4]triazolo[4,3-a]quinoxaline: This compound has a similar triazole ring fused to a quinoxaline ring and has shown cytotoxic activities against melanoma cell lines.
[1,2,4]triazolo[4,3-a]pyridine: This compound features a triazole ring fused to a pyridine ring and has been studied for its potential as a kinase inhibitor and its applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other triazolopyrazine derivatives .
Eigenschaften
Molekularformel |
C6H5BrN4O |
|---|---|
Molekulargewicht |
229.03 g/mol |
IUPAC-Name |
3-bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C6H5BrN4O/c1-12-5-3-8-2-4-9-10-6(7)11(4)5/h2-3H,1H3 |
InChI-Schlüssel |
XEIGWSFGPHZFPA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC2=NN=C(N12)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-](/img/structure/B12966826.png)
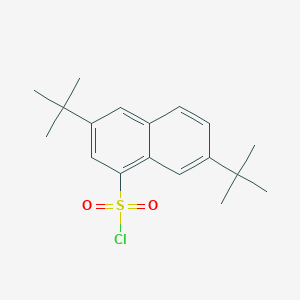
![2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12966843.png)
![1'-((Benzyloxy)carbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12966845.png)
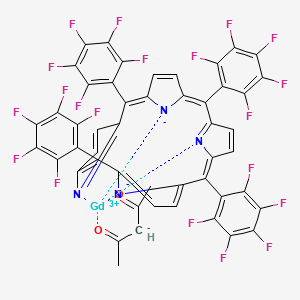
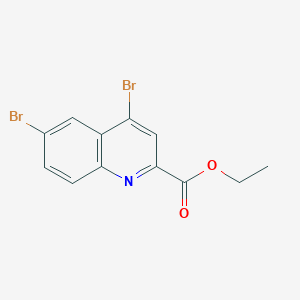
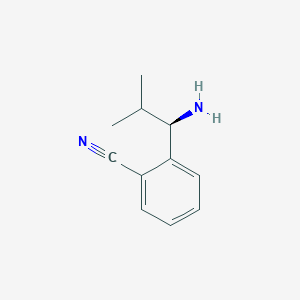

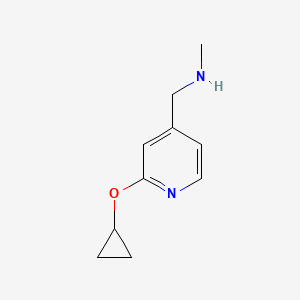
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)
